molecular formula C7H12Cl2N2S B11820537 1-(2-Methyl-1,3-thiazol-4-yl)cyclopropan-1-amine dihydrochloride

1-(2-Methyl-1,3-thiazol-4-yl)cyclopropan-1-amine dihydrochloride

Cat. No.: B11820537
M. Wt: 227.15 g/mol
InChI Key: PNRHLGRLUUDBTH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(2-Methyl-1,3-thiazol-4-yl)cyclopropan-1-amine dihydrochloride involves several steps. One common synthetic route includes the reaction of 2-methyl-1,3-thiazole with cyclopropanamine under specific conditions to form the desired product. The reaction is typically carried out in the presence of a suitable solvent and a catalyst to facilitate the process .

Industrial production methods for this compound may involve large-scale synthesis using automated equipment to ensure consistency and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

1-(2-Methyl-1,3-thiazol-4-yl)cyclopropan-1-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thiazole ring in this compound can undergo substitution reactions with electrophiles or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2-Methyl-1,3-thiazol-4-yl)cyclopropan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .

Comparison with Similar Compounds

1-(2-Methyl-1,3-thiazol-4-yl)cyclopropan-1-amine dihydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C7H12Cl2N2S

Molecular Weight

227.15 g/mol

IUPAC Name

1-(2-methyl-1,3-thiazol-4-yl)cyclopropan-1-amine;dihydrochloride

InChI

InChI=1S/C7H10N2S.2ClH/c1-5-9-6(4-10-5)7(8)2-3-7;;/h4H,2-3,8H2,1H3;2*1H

InChI Key

PNRHLGRLUUDBTH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)C2(CC2)N.Cl.Cl

Origin of Product

United States

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